molecular formula C15H18N4S B10937935 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-3-cyclopropylthiourea

1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-3-cyclopropylthiourea

Cat. No.: B10937935
M. Wt: 286.4 g/mol
InChI Key: CAJIEQHVFUDQNB-UHFFFAOYSA-N
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Description

N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-N’-CYCLOPROPYLTHIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-N’-CYCLOPROPYLTHIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base.

    Thiocarbamoylation: The benzylated pyrazole is reacted with cyclopropyl isothiocyanate to form the final thiourea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the thiourea group.

    Reduction: Reduction reactions could target the pyrazole ring or the thiourea group.

    Substitution: The benzyl group and the cyclopropyl group may be subject to substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or reduced pyrazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Potential use as an enzyme inhibitor or in the study of biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of advanced materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-N’-CYCLOPROPYLTHIOUREA would depend on its specific application. For instance:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzyl-1H-pyrazol-3-yl)-N’-cyclopropylurea: Similar structure but with a urea group instead of thiourea.

    N-(1-Benzyl-5-methyl-1H-pyrazol-3-yl)-N’-cyclopropylcarbamate: Similar structure with a carbamate group.

Uniqueness

N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-N’-CYCLOPROPYLTHIOUREA is unique due to the presence of both the benzyl and cyclopropyl groups, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

1-(1-benzyl-5-methylpyrazol-3-yl)-3-cyclopropylthiourea

InChI

InChI=1S/C15H18N4S/c1-11-9-14(17-15(20)16-13-7-8-13)18-19(11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H2,16,17,18,20)

InChI Key

CAJIEQHVFUDQNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)NC(=S)NC3CC3

Origin of Product

United States

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